2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide
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Overview
Description
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide is a complex organic compound with a unique structure that combines a quinoline core with benzoyl and acetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the acylation of a quinoline derivative with 4-ethylbenzoyl chloride, followed by the introduction of the acetamide group through a nucleophilic substitution reaction. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include quinoline N-oxides, alcohol derivatives, and substituted acetamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved may include signal transduction cascades, leading to changes in cellular processes such as proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethylbenzoyl)-3-methylpyridine
- 2-(4-ethylbenzoyl)-6-methoxypyridine
- 2-(4-ethylbenzoyl)benzoic acid
Uniqueness
Compared to similar compounds, 2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with benzoyl and acetamide functionalities, allows for versatile applications in various scientific fields.
Biological Activity
2-[3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-ethylphenyl)acetamide, also known as C647-0594, is a synthetic compound belonging to the class of quinoline derivatives. This compound exhibits a complex structure characterized by a quinoline core, an acetamide group, and various substituents that contribute to its potential biological activities. The exploration of its biological activity is essential for understanding its therapeutic potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C29H28N2O3, with a molecular weight of approximately 460.54 g/mol. The structure can be represented as follows:
- IUPAC Name : this compound
- SMILES : CCc(cc1)ccc1C(C1=CN(CC(Nc2ccc(C(C)C)cc2)=O)c(cccc2)c2C1=O)=O
- InChI Key : MDL Number (MFCD)
Biological Activity Overview
Research indicates that quinoline derivatives, including this compound, exhibit a range of biological activities such as:
- Antimicrobial Activity : Studies have shown that quinoline derivatives possess significant antimicrobial properties against various bacterial and fungal strains. The presence of the 4-ethylbenzoyl moiety may enhance these effects by improving the compound's interaction with microbial targets.
- Anticancer Properties : Quinoline compounds have been investigated for their potential anticancer effects. In vitro studies suggest that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of signaling pathways.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
A review of relevant literature reveals various studies focusing on the biological activities of similar compounds. Here are some key findings:
Study | Findings |
---|---|
Antimicrobial Activity Study | Found that quinoline derivatives exhibited activity against Staphylococcus aureus and Candida albicans, with a notable minimum inhibitory concentration (MIC) for the compound . |
Anticancer Research | Demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7) with an IC50 value indicating effective cytotoxicity. Mechanistic studies revealed involvement of caspase activation pathways. |
Anti-inflammatory Assessment | Showed significant reduction in nitric oxide production in RAW 264.7 macrophages, suggesting potential for use in inflammatory diseases. |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Target Interaction : The compound may interact with specific enzymes or receptors, leading to modulation of their activity.
- Signal Transduction Pathways : Inhibition or activation of certain signaling pathways involved in cell proliferation and apoptosis can contribute to its anticancer effects.
- Reactive Oxygen Species (ROS) : The generation of ROS might play a role in inducing oxidative stress within target cells, leading to apoptosis.
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O3/c1-3-19-9-13-21(14-10-19)27(32)24-17-30(25-8-6-5-7-23(25)28(24)33)18-26(31)29-22-15-11-20(4-2)12-16-22/h5-17H,3-4,18H2,1-2H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLTUBAVUHSOWKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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